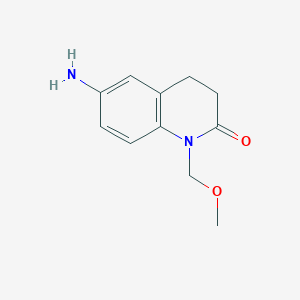
6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Agents
Compounds similar to 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one have been investigated for their potential as antimalarial agents. A study by Carroll et al. (1976) described the synthesis of related tetrahydroquinolines, which were tested against Plasmodium berghei in mice, demonstrating their potential in antimalarial therapy.
Synthesis of Derivatives
Research by Nomura et al. (1974) focused on synthesizing amino-substituted tetrahydronaphthalene and tetrahydroquinoline derivatives. These compounds, closely related to this compound, were obtained through Michael addition reactions, showcasing the versatility of such compounds in chemical synthesis.
Catalytic Antibodies
The synthesis of tetrahydroquinolines, including compounds similar to this compound, was explored by González‐Bello et al. (1997) for generating catalytic antibodies. These antibodies could catalyze cationic cyclization reactions, indicating a potential application in biochemical processes.
Amino Acid Analysis
Aoyama et al. (2015) developed a novel derivatization reagent with a 6-methoxy-4-quinolone moiety for amino acid analysis. The reagent, derived from compounds like this compound, enabled sensitive determination of amino acid enantiomers.
Neuroprotective Activity
Okuda, Kotake, and Ohta (2003) conducted a study on 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds, which are structurally similar to this compound. They found that hydroxy-substituted derivatives exhibited neuroprotective activity, suggesting potential therapeutic applications for neurological disorders (Okuda et al., 2003).
Properties
IUPAC Name |
6-amino-1-(methoxymethyl)-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-7-13-10-4-3-9(12)6-8(10)2-5-11(13)14/h3-4,6H,2,5,7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKJHDMIRYWTAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=O)CCC2=C1C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


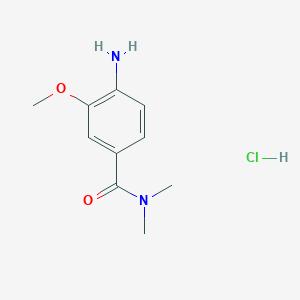
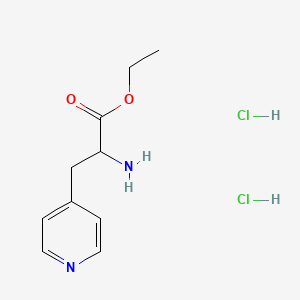
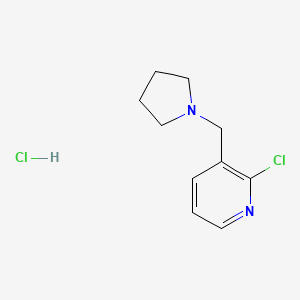

![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1376112.png)
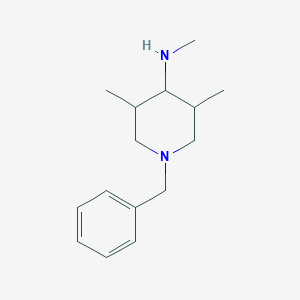
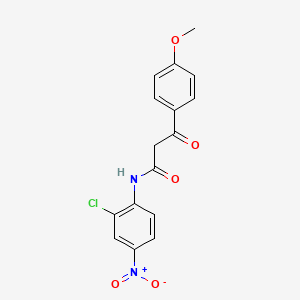
![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)
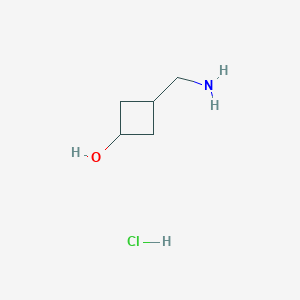

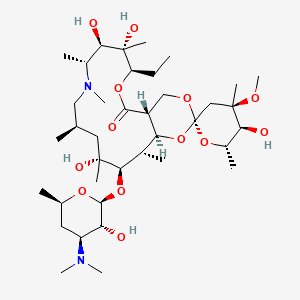
![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)
